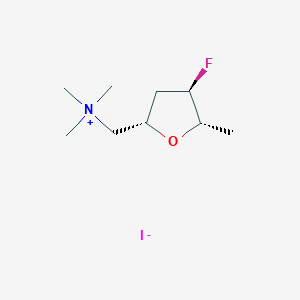

4-Deoxy-4-fluoromuscarine iodide

描述

4-Deoxy-4-fluoromuscarine iodide is one of four stereoisomers of the quaternary ammonium compound [(4-fluoro-5-methyl-tetrahydrofuran-2-yl)methyl]trimethylammonium iodide. These isomers were synthesized enantiomerically and diastereomerically pure from (S)-(-)-methyl 4-methylphenyl sulfoxide, ethyl fluoroacetate, and allyl bromide via a multi-step process . The absolute configurations of the isomers were determined using ¹H NMR analyses, which provided insights into their stereochemical relationships .

Structurally, this compound belongs to the muscarine family, characterized by a tetrahydrofuran ring system substituted with a fluorinated methyl group and a quaternary ammonium moiety. The introduction of fluorine at the 4-position replaces a hydroxyl group (deoxy modification), altering the compound’s electronic and steric properties compared to natural muscarine . Pharmacological evaluations of these isomers have been documented in studies focusing on receptor binding and antibacterial activities .

属性

CAS 编号 |

132113-37-2 |

|---|---|

分子式 |

C9H19FINO |

分子量 |

303.16 g/mol |

IUPAC 名称 |

[(2S,4R,5S)-4-fluoro-5-methyloxolan-2-yl]methyl-trimethylazanium;iodide |

InChI |

InChI=1S/C9H19FNO.HI/c1-7-9(10)5-8(12-7)6-11(2,3)4;/h7-9H,5-6H2,1-4H3;1H/q+1;/p-1/t7-,8-,9+;/m0./s1 |

InChI 键 |

LOQSODOOUZMOJP-CTERPIQNSA-M |

SMILES |

CC1C(CC(O1)C[N+](C)(C)C)F.[I-] |

手性 SMILES |

C[C@H]1[C@@H](C[C@H](O1)C[N+](C)(C)C)F.[I-] |

规范 SMILES |

CC1C(CC(O1)C[N+](C)(C)C)F.[I-] |

同义词 |

4-deoxy-4-fluoromuscarine 4-deoxy-4-fluoromuscarine iodide 4-deoxy-4-fluoromuscarine, (2R(-)-(2alpha,4beta,5beta))-isomer 4-deoxy-4-fluoromuscarine, (2R(-)-(2alpha-4alpha,5alpha))-isomer 4-deoxy-4-fluoromuscarine, (2S(-)-(2alpha,4alpha,5alpha))-isomer DFM iodide, (2R(-)-(2alpha,4alpha,5alpha))- DFM iodide, (2R(-)-(2alpha,4beta,5beta))- DFM iodide, (2S(-)-(2alpha,4alpha,5alpha))- DFM iodide, (2S(-)-(2alpha,4beta,5alpha))- |

产品来源 |

United States |

相似化合物的比较

Structural Analogues in the Muscarine Family

The primary structural analogues of 4-deoxy-4-fluoromuscarine iodide include:

| Compound | Substituent at C4 | Functional Groups | Key Features |

|---|---|---|---|

| Natural Muscarine | -OH | Tertiary amine, tetrahydrofuran | Binds muscarinic acetylcholine receptors (mAChRs) with high affinity |

| 4-Deoxy-muscarine | -H | Deoxy modification | Reduced polarity; lower receptor affinity |

| 4-Fluoromuscarine | -F | Fluorine substitution | Enhanced metabolic stability; altered receptor interactions |

| 4-Deoxy-4-fluoromuscarine | -F (deoxy) | Fluorine + deoxy | Combines steric and electronic effects |

Key Observations :

Pharmacological Activity Comparison

For example:

Insights :

- The antibacterial activity of 4-deoxy-4-fluoromuscarine iodide is distinct from natural muscarine, which lacks antimicrobial effects. This suggests that fluorination and quaternary ammonium groups contribute to antibacterial properties .

- Compared to dimethylsulphonium iodide (a structurally unrelated compound with potent activity against S. aureus), fluoromuscarine derivatives may exhibit different mechanisms of action due to their receptor-targeting moieties .

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。